

In-Depth Technical Guide: Physicochemical Properties of 17-Carboxy Budesonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **17-Carboxy Budesonide**

Cat. No.: **B130375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **17-Carboxy Budesonide**, a primary metabolite of the potent corticosteroid, budesonide. Understanding these properties is crucial for research, development, and analytical studies involving budesonide and its metabolic fate.

Core Physicochemical Properties

While extensive experimental data for **17-Carboxy Budesonide** is not readily available in the public domain, the following table summarizes its known and predicted physicochemical characteristics. Much of the available information is derived from studies on its parent compound, budesonide, and general knowledge of steroid carboxylic acids.

Property	Value	Source
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0 ^{2,9} .0 ⁴ , ⁸ .0 ^{13,18}]icos-14,17-diene-8-carboxylic acid	[1]
Synonyms	Budesonide 20-Carboxylic Acid, 17 α -Carboxy Budesonide	[1]
Chemical Formula	C ₂₄ H ₃₂ O ₆	[1] [2] [3] [4]
Molecular Weight	416.51 g/mol	[1] [2] [3] [4]
CAS Number	192057-49-1	[2] [3] [4]
Melting Point	Not experimentally determined. Predicted to be higher than the parent compound, budesonide (~221-232 °C), due to the carboxylic acid group.	[5]
Boiling Point	Not experimentally determined. Predicted to be significantly higher than budesonide due to increased polarity and hydrogen bonding capability.	
pKa	Not experimentally determined. As a carboxylic acid, the pKa is predicted to be in the range of 4-5.	
logP (Octanol-Water Partition Coefficient)	Not experimentally determined. Predicted to be lower than budesonide (logP ≈ 3.2) due to the increased hydrophilicity imparted by the carboxylic acid group.	

Water Solubility	Not experimentally determined. Expected to have significantly higher aqueous solubility than budesonide, particularly at pH values above its pKa, due to the formation of the carboxylate salt.
Stability	Expected to be stable under standard laboratory conditions. As a carboxylic acid, it will form salts with bases.

Metabolic Fate and Biological Activity

17-Carboxy Budesonide is a major metabolite of budesonide, formed through oxidation of the C-21 hydroxyl group. This metabolic transformation is a critical step in the deactivation and elimination of budesonide from the body.

Studies on the metabolites of budesonide, including its carboxylic acid precursors, have consistently shown that their corticosteroid activity is negligible, being less than 1% of the parent compound.^[6] Furthermore, these metabolites exhibit very weak affinity for the glucocorticoid receptor.^[7] This significant reduction in biological activity underscores the role of metabolism in terminating the pharmacological effects of budesonide. Therefore, **17-Carboxy Budesonide** is considered a pharmacologically inactive metabolite.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **17-Carboxy Budesonide** are not widely published. However, the following sections outline generalized, standard methodologies that are applicable for the characterization of this and similar steroid carboxylic acids.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a carboxylic acid like **17-Carboxy Budesonide** can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal (the half-equivalence point).

Generalized Protocol:

- **Sample Preparation:** Accurately weigh a sample of **17-Carboxy Budesonide** and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Add small, precise increments of a standardized sodium hydroxide solution to the sample solution.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH of the solution against the volume of NaOH added. The pKa can be determined from the midpoint of the steepest part of the titration curve (the equivalence point).

Determination of logP (HPLC-Based Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be determined based on its retention time.

Generalized Protocol:

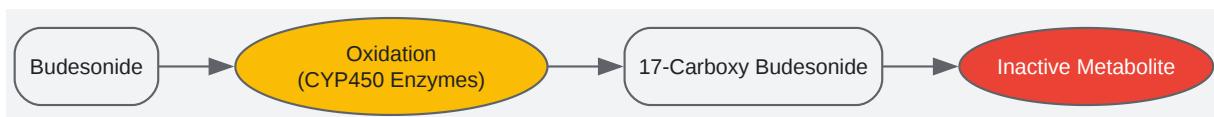
- **Standard Preparation:** Prepare a series of standard compounds with a range of known logP values that bracket the expected logP of **17-Carboxy Budesonide**.

- HPLC System: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).
- Calibration: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
- Sample Analysis: Inject a solution of **17-Carboxy Budesonide** and determine its retention time under the same chromatographic conditions.
- logP Calculation: Calculate the retention factor (k') for **17-Carboxy Budesonide** and use the calibration curve to determine its logP value.

Determination of Aqueous Solubility (Shake-Flask Method)

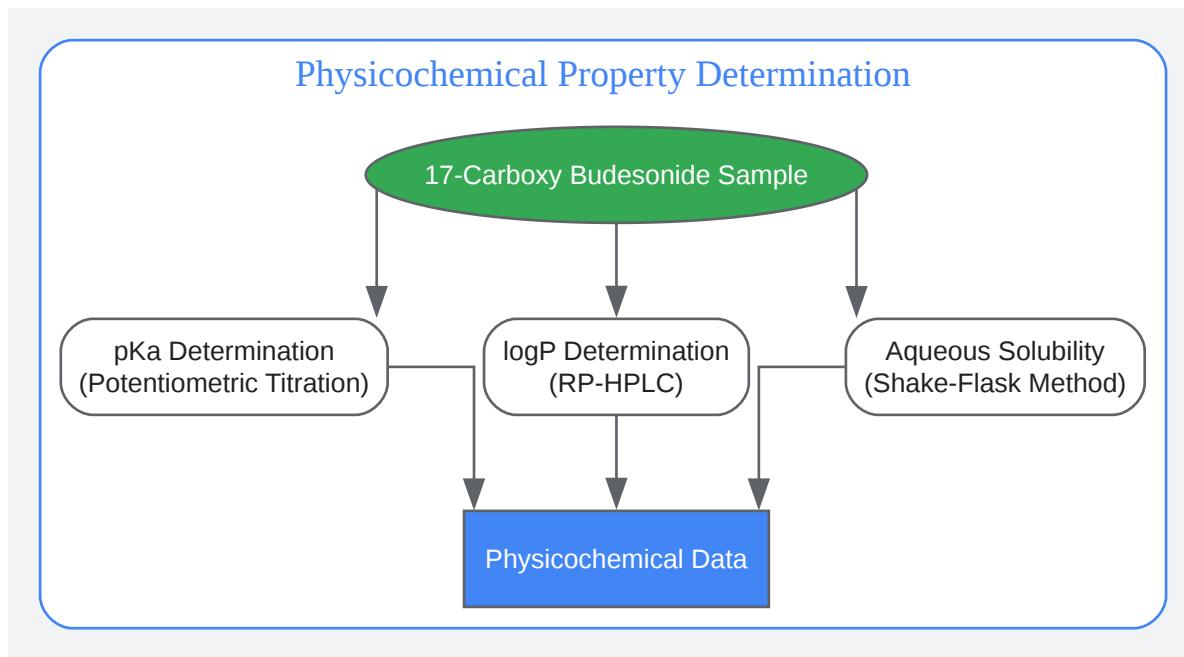
The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.


Generalized Protocol:

- **Sample Preparation:** Add an excess amount of solid **17-Carboxy Budesonide** to a vial containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer at a specific pH).
- **Equilibration:** Seal the vial and agitate it in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding membrane filter to remove any undissolved solid.

- Quantification: Analyze the concentration of **17-Carboxy Budesonide** in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
- Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.


Visualizations

The following diagrams illustrate the metabolic pathway leading to **17-Carboxy Budesonide** and a generalized workflow for determining its physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Budesonide to **17-Carboxy Budesonide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 17-Carboxy Budesonide | C₂₄H₃₂O₆ | CID 20640266 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. 17-Carboxy Budesonide - SRIRAMCHEM [sriramchem.com]
- 4. 17-Carboxy Budesonide [sincopharmachem.com]
- 5. chemignition.com [chemignition.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 17-Carboxy Budesonide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130375#physicochemical-properties-of-17-carboxy-budesonide\]](https://www.benchchem.com/product/b130375#physicochemical-properties-of-17-carboxy-budesonide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com